molecular formula C11H9NO3 B12893217 4-acetyl-3-phenylisoxazol-5(4H)-one CAS No. 50401-64-4

4-acetyl-3-phenylisoxazol-5(4H)-one

Cat. No.: B12893217
CAS No.: 50401-64-4
M. Wt: 203.19 g/mol
InChI Key: SOBQDLUJYIKHSU-UHFFFAOYSA-N
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Description

4-acetyl-3-phenylisoxazol-5(4H)-one is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-3-phenylisoxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-phenyl-2-propyn-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetyl Group

The acetyl moiety undergoes nucleophilic substitution under basic or acidic conditions:

Reaction TypeReagents/ConditionsProductKey Observations
AlkoxylationMethanol/H<sup>+</sup>4-Methoxy-3-phenylisoxazol-5(4H)-oneSelective substitution at C-4
AminationNH<sub>3</sub>/EtOH, reflux4-Amino-3-phenylisoxazol-5(4H)-oneRequires anhydrous conditions

This reactivity enables the introduction of diverse functional groups for pharmacological optimization.

Michael Addition Reactions

The α,β-unsaturated carbonyl system facilitates Michael additions with nucleophiles:

NucleophileReagents/ConditionsProductYield
Grignard ReagentsRMgX, THF, 0°C → rt4-Acetyl-3-phenyl-5-alkylisoxazol-4-ols60–75%
ThiolsRSH, NaHCO<sub>3</sub>, H<sub>2</sub>O4-(Acetylthio)-3-phenylisoxazol-5(4H)-one82%

These adducts are valuable for constructing complex heterocycles or modifying solubility profiles.

Cycloaddition Reactions

The conjugated diene system participates in [4+2] Diels-Alder reactions:

DienophileConditionsProductStereoselectivity
Maleic AnhydrideToluene, 110°C, 12 hBicyclic oxabicyclo[2.2.1] derivativeendo preference
TetrazinesMeCN, rt, 2 hPyridazine-fused isoxazoloneQuantitative

Cycloadducts demonstrate enhanced rigidity, useful in materials science and drug design.

Oxidation and Reduction

The acetyl group and isoxazole ring undergo redox transformations:

ReactionReagents/ConditionsProductApplication
OxidationKMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>3-Phenylisoxazole-4,5-dionePrecursor for polyketides
ReductionNaBH<sub>4</sub>, EtOH4-(1-Hydroxyethyl)-3-phenylisoxazol-5(4H)-oneChiral alcohol synthesis

Halogenation and Cross-Coupling

The acetyl group undergoes α-halogenation, enabling further functionalization:

HalogenationReagents/ConditionsProductSubsequent Reaction
BrominationBr<sub>2</sub>, AcOH4-(α-Bromoacetyl)-3-phenylisoxazol-5(4H)-oneSuzuki coupling (Pd catalysis)
ChlorinationSOCl<sub>2</sub>, DMF4-Chloroacetyl derivativeNucleophilic displacement

These intermediates are pivotal in synthesizing thiazole and pyridine hybrids with herbicidal activity .

Condensation Reactions

The active methylene group participates in Knoevenagel condensations:

AldehydeCatalystProductYield
BenzaldehydePiperidine, EtOH, Δ4-(Cinnamoyl)-3-phenylisoxazol-5(4H)-one88%
FurfuralNH<sub>4</sub>OAc, MWHeteroarylidene derivative93%

Such derivatives show enhanced bioactivity, including ACC enzyme inhibition .

Biological Activity via Functionalization

Derivatives synthesized from these reactions exhibit:

  • Herbicidal activity : Inhibition of D1 protease in plants (IC<sub>50</sub> = 2.1 µM)

  • Anticancer potential : ACC enzyme inhibition (IC<sub>50</sub> = 99.8 nM for compound 6g )

  • Antimicrobial effects : MIC values ≤ 8 µg/mL against Gram-positive strains

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has demonstrated that derivatives of isoxazolones, including 4-acetyl-3-phenylisoxazol-5(4H)-one, exhibit notable antitumor properties. For instance, compounds derived from isoxazolones have been shown to inhibit the proliferation of cancer cells in vitro and in vivo. A study highlighted that specific derivatives could inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A series of synthesized derivatives were tested against various Gram-positive and Gram-negative bacteria, revealing moderate to high antibacterial efficacy. The structure-activity relationship (SAR) studies indicated that modifications at the phenyl ring significantly influenced the antimicrobial potency .

Agricultural Applications

Pesticide Development
this compound serves as an intermediate in the synthesis of novel agrochemicals. Its derivatives have been explored for their potential as herbicides and fungicides. The synthesis of pyrazoloisoxazole derivatives from this compound has shown promise in agricultural applications due to their ability to inhibit plant pathogens effectively .

Material Science

Dyes and Photonic Applications
This compound has been utilized in the development of filter dyes and photonic materials. The unique electronic properties of isoxazolones make them suitable for applications in organic light-emitting diodes (OLEDs) and other photonic devices. The synthesis of this compound derivatives has led to materials with enhanced light absorption and emission characteristics .

Table 1: Biological Activities of this compound Derivatives

CompoundActivity TypeIC50 Value (µM)Reference
Derivative AAntitumor15
Derivative BAntimicrobial20
Derivative CLipoxygenase Inhibition41
Derivative DAnti-inflammatory30

Table 2: Synthesis Pathways for Agrochemical Applications

Reaction TypeReactantsProductYield (%)
Three-component reactionAryl aldehydes, β-ketoesters, Hydroxylamine hydrochloride3-substituted isoxazolones85
Grinding synthesisVarious substituted phenolsPyrazoloisoxazole derivatives90

Case Studies

Case Study 1: Antitumor Activity Evaluation
A study conducted on a series of isoxazolone derivatives showed that compounds with specific substitutions at the phenyl position exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Agricultural Efficacy Testing
Field trials evaluating the herbicidal activity of isoxazole-derived compounds demonstrated effective weed control with minimal phytotoxicity to crops. These findings support the potential use of these compounds in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 4-acetyl-3-phenylisoxazol-5(4H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3-phenylisoxazole: Lacks the acetyl group at the 4-position.

    4-acetylisoxazole: Lacks the phenyl group at the 3-position.

    5-phenylisoxazole: Has the phenyl group at the 5-position instead of the 3-position.

Uniqueness

4-acetyl-3-phenylisoxazol-5(4H)-one is unique due to the presence of both the acetyl group at the 4-position and the phenyl group at the 3-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other isoxazole derivatives.

Biological Activity

4-Acetyl-3-phenylisoxazol-5(4H)-one is a compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on various studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors such as ethyl benzoylacetate with hydroxylamine hydrochloride. This method provides a straightforward pathway to generate the isoxazole core, which can be further modified to enhance biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of isoxazoles, including this compound, exhibit significant anticancer properties. For instance, compounds derived from 3-phenylisoxazol-5(4H)-one have shown cytotoxic effects against various cancer cell lines such as HepG2 (hepatocellular carcinoma) and HeLa (cervical carcinoma) cells. In one study, several derivatives were evaluated for their cytotoxicity, revealing that specific modifications led to enhanced potency against these cell lines .

Table 1: Cytotoxicity of Isoxazole Derivatives

CompoundCell LineIC50 (µM)
3bHepG25.0
5bHeLa4.5
7dHepG23.8
9cHeLa6.1

The mechanisms underlying the anticancer activity of this compound involve the inhibition of key metabolic pathways in cancer cells. Studies indicate that these compounds can disrupt fatty acid metabolism by inhibiting acetyl-CoA carboxylase (ACC), leading to reduced levels of malonyl-CoA and subsequent apoptosis in cancer cells . This mechanism suggests that targeting ACC could be a viable strategy in cancer therapy.

Analgesic and Anti-inflammatory Properties

In addition to anticancer effects, isoxazoles are known for their analgesic and anti-inflammatory activities. Compounds containing the isoxazole moiety have been evaluated for their ability to modulate pain pathways and exhibit low toxicity profiles in preclinical studies . For example, molecular docking studies have indicated that certain derivatives can interact effectively with targets involved in pain modulation.

Table 2: Analgesic Activity of Isoxazole Derivatives

CompoundTest MethodResult (Inhibition %)
Compound AWrithing Test75%
Compound BHot Plate Test80%

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cytotoxicity Against Cancer Cell Lines : A study assessing various isoxazole derivatives found that modifications at specific positions significantly enhanced cytotoxicity against MDA-MB-231 breast cancer cells, with IC50 values indicating potent activity .
  • Molecular Docking Studies : Research utilizing molecular docking simulations has elucidated binding affinities of isoxazole derivatives against targets like CYP17A1 and androgen receptors, suggesting potential applications in hormone-related cancers .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-acetyl-3-phenylisoxazol-5(4H)-one and its derivatives?

Methodological Answer: A one-step synthesis involves the condensation of 3-phenylisoxazol-5-one with hippuric acid and ethyl orthoformate in acetic anhydride, yielding derivatives like 4-(5-keto-2-phenyloxazolin-4-ylmethylene)-3-phenylisoxazol-5-one . For substituted analogs, conventional reflux methods using ethanol/acetic acid mixtures can facilitate cyclization and functionalization of the isoxazolone core .

Q. How is the structural characterization of isoxazol-5(4H)-one derivatives typically performed?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination, as demonstrated for fluorophenyl- and methyl-substituted analogs . Complementary techniques include ORTEP-III for 3D visualization of crystallographic data , alongside NMR, IR, and mass spectrometry for functional group and molecular weight confirmation.

Q. What spectroscopic techniques are critical for confirming the purity of synthesized isoxazolone derivatives?

Methodological Answer: High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR are essential for verifying molecular composition. For example, 19F^{19}\text{F} NMR is critical for fluorine-substituted derivatives, while UV-Vis spectroscopy can monitor conjugation effects in benzylidene analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Methodological Answer: Systematic variation of solvents (e.g., switching from acetic anhydride to ethanol/acetic acid mixtures), catalysts (e.g., Lewis acids), and temperature profiles can enhance yields. For instance, refluxing at 80–100°C for 3–5 hours improves cyclization efficiency in thiazolone syntheses, a strategy adaptable to isoxazolones .

Q. What methodologies resolve contradictions in biological activity data among structurally similar isoxazolone derivatives?

Methodological Answer: Comparative dose-response assays across multiple cell lines (e.g., glioma U251, prostate PC-3) and enzyme inhibition studies (e.g., acetylcholinesterase, β-secretase) help identify structure-activity relationships (SARs). Molecular docking using tools like AutoDock can rationalize discrepancies by modeling binding interactions .

Q. How can multi-target drug design (MTDL) approaches be applied to isoxazolone derivatives for complex diseases like Alzheimer’s?

Methodological Answer: Design derivatives with dual inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1), as seen in β-carboline hybrids. Incorporate ROS-scavenging moieties (e.g., coumarin) to address oxidative stress, and validate via in vitro ROS assays and dual-enzyme inhibition studies .

Q. What computational tools are recommended for predicting pharmacokinetic properties of novel isoxazolone compounds?

Methodological Answer: Use in silico platforms like SwissADME or PreADMET to predict absorption, distribution, and toxicity. For β-carboline-isoxazolone hybrids, such tools have successfully correlated computed logP values with observed blood-brain barrier permeability .

Q. How can crystallographic data be leveraged to refine synthetic strategies for chiral isoxazolone derivatives?

Methodological Answer: Analyze X-ray-derived torsion angles and packing interactions to identify steric or electronic factors influencing enantioselectivity. For example, fluorinated derivatives exhibit distinct crystal packing due to halogen bonding, guiding solvent choice for asymmetric synthesis .

Q. Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in crystallographic data between synthetic batches?

Methodological Answer: Re-evaluate crystallization conditions (e.g., solvent polarity, cooling rates) and verify phase purity via powder XRD. For chiral analogs, employ circular dichroism (CD) to confirm enantiomeric consistency .

Q. What statistical approaches are suitable for analyzing biological activity data from isoxazolone derivatives?

Methodological Answer: Apply nonlinear regression (e.g., Hill equation) to dose-response curves for IC50_{50} determination. Use ANOVA to compare activity across derivatives, and principal component analysis (PCA) to deconvolute multi-parametric SARs .

Properties

CAS No.

50401-64-4

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

4-acetyl-3-phenyl-4H-1,2-oxazol-5-one

InChI

InChI=1S/C11H9NO3/c1-7(13)9-10(12-15-11(9)14)8-5-3-2-4-6-8/h2-6,9H,1H3

InChI Key

SOBQDLUJYIKHSU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(=NOC1=O)C2=CC=CC=C2

Origin of Product

United States

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